N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide
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Description
N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide is a useful research compound. Its molecular formula is C16H13Cl3N2O2 and its molecular weight is 371.64. The purity is usually 95%.
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Scientific Research Applications
Photocatalytic Degradation Studies
N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide and similar compounds have been studied for their degradation under photocatalytic conditions. Research indicates that compounds like N-(3,4-dichlorophenyl)propanamide degrade effectively under UV-A and solar light due to TiO2 catalysis. These processes involve ring hydroxylation and cleavage, leading to the formation of various by-products, including chloride, ammonia, and β-ketoacids, which eventually decompose into acetic acid and carbon dioxide (Sturini et al., 1997).
Environmental Movement and Retention
Studies have also focused on the environmental movement and retention of similar compounds, such as propanil N-(3,4-dichlorophenyl)propanamide. In paddy-riverine wetland systems, the compound's presence was observed in soil, water, and even in the tissues of wetland plants. This indicates the potential environmental impact and accumulation of these compounds in ecosystems (Perera et al., 1999).
Structural and Optical Properties
The structural, dielectric, and optical properties of N-(2 chlorophenyl)-(1-propanamide) have been investigated, offering insights into the physical and chemical characteristics of such compounds. These studies involve crystal structure analysis, vibrational assignments using FT-IR and FT-Raman analyses, and optical transmission studies, providing a comprehensive understanding of the material properties (Srinivasan et al., 2006).
Application in Organic Nonlinear Materials
Research on N-(2-chlorophenyl)-(1-propanamide) has revealed its potential as an organic electro-optic and nonlinear optical material. The compound has been synthesized and its crystals grown, showing promising characteristics for applications in nonlinear optics and electro-optics. The material's properties were characterized using various techniques, indicating its suitability for such advanced applications (Prabhu et al., 2001).
Properties
IUPAC Name |
(3Z)-N-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methoxyimino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O2/c17-11-4-6-12(7-5-11)21-16(22)8-9-20-23-10-13-14(18)2-1-3-15(13)19/h1-7,9H,8,10H2,(H,21,22)/b20-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHKUUXURDDIDO-UKWGHVSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CCC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C\CC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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